molecular formula C14H13B B1650264 1-[Bromo(phenyl)methyl]-2-methylbenzene CAS No. 116087-14-0

1-[Bromo(phenyl)methyl]-2-methylbenzene

Cat. No.: B1650264
CAS No.: 116087-14-0
M. Wt: 261.16 g/mol
InChI Key: CDVGBAUAPNIFPX-UHFFFAOYSA-N
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Description

1-[Bromo(phenyl)methyl]-2-methylbenzene, also known as o-xylyl bromide or 2-methylbenzyl bromide, is an aromatic organic compound with the molecular formula C₈H₉Br. Structurally, it consists of a benzene ring substituted with a brominated benzyl group (-CH₂Br) at position 1 and a methyl group (-CH₃) at position 2 (ortho-substitution) . This compound is widely utilized in organic synthesis as an alkylating agent due to the reactivity of its bromine atom, which participates in nucleophilic substitution reactions (e.g., alkylation of amines or alcohols) . It is stored at -20°C to prevent degradation, indicating moderate thermal instability .

Properties

CAS No.

116087-14-0

Molecular Formula

C14H13B

Molecular Weight

261.16 g/mol

IUPAC Name

1-[bromo(phenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C14H13Br/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3

InChI Key

CDVGBAUAPNIFPX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)Br

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Para-Substituted Analogs
  • 1-Bromo-4-(bromo(phenyl)methyl)benzene : A positional isomer with bromine and benzyl bromide groups at the para positions. This compound is an intermediate in the synthesis of bromodiphenhydramine, an antihistamine . Compared to the ortho-substituted target compound, the para isomer exhibits reduced steric hindrance , leading to faster reaction kinetics in nucleophilic substitutions .
  • 1-Bromo-4-fluoro-2-methylbenzene : A fluoro-substituted analog with bromine at position 1 and fluorine at position 3. The electron-withdrawing fluorine enhances electrophilicity at the bromine site, increasing reactivity in Suzuki-Miyaura coupling reactions compared to the target compound .
Benzyl Bromides Without Methyl Groups
  • [Bromo(phenyl)methyl]benzene (C₁₃H₁₁Br) : A simpler analog lacking the methyl group. The absence of the ortho-methyl substituent reduces steric effects, making this compound more reactive in alkylation reactions but less thermally stable due to lower molecular symmetry .
Other Brominated Toluenes
  • 1-Bromo-4,5-difluoro-2-methylbenzene: Incorporates two fluorine atoms, which significantly alter electronic properties.

Physical and Thermodynamic Properties

Compound Melting Point (°C) Solubility in Ethanol Storage Conditions
1-[Bromo(phenyl)methyl]-2-methylbenzene Not reported High -20°C
1-Bromo-2-nitrobenzene 43 Very soluble Room temperature
para-Bromo(phenyl)methyl benzene 110 (decomposes) Moderate -20°C

Its solubility in ethanol is comparable to other brominated aromatics .

Preparation Methods

Reaction Mechanism and Conditions

The radical pathway initiates with AIBN decomposition at elevated temperatures, generating free radicals that abstract hydrogen from the methyl group of 2-methylbenzyl phenyl ether. This generates a benzyl radical, which subsequently reacts with NBS to yield the brominated product. A representative procedure involves refluxing 2-methylbenzyl phenyl ether in carbon tetrachloride (CCl₄) with NBS (1.1 equivalents) and AIBN (0.1 equivalents) for 8 hours.

Yield and Purity Considerations

Under optimized conditions, this method achieves yields exceeding 90%, with minimal formation of di-brominated byproducts. Purification via recrystallization from dichloromethane-hexane mixtures enhances purity to >95%, as evidenced by nuclear magnetic resonance (NMR) spectroscopy. However, the use of CCl₄—a solvent with significant environmental and health risks—poses practical limitations for large-scale applications.

Aqueous-Phase Bromination with Molecular Bromine

Aqueous-phase bromination offers an alternative strategy that circumvents hazardous solvents while maintaining high regioselectivity. This method, detailed in a 2012 patent, employs molecular bromine (Br₂) under pH-controlled conditions to brominate 2-methyl-2-phenylpropanoic acid precursors.

pH-Dependent Reactivity

The reaction proceeds in a heterogeneous aqueous medium, where sodium carbonate maintains a neutral pH (∼7) to stabilize the deprotonated intermediate and suppress acid-catalyzed side reactions. Bromine addition occurs selectively at the para position of the phenyl ring, attributed to the electron-donating methyl group’s ortho/para-directing effects.

Operational Workflow and Scalability

A typical protocol involves:

  • Dissolving 2-methyl-2-phenylpropanoic acid in water at 25–30°C.
  • Gradually adding bromine (1.0–1.2 equivalents) while maintaining pH 7 via sodium carbonate.
  • Extracting the product with dichloromethane and recrystallizing from methanol-water.

This method achieves quantitative crude yields, though the presence of ∼5.5% 3-bromo isomer necessitates recrystallization to obtain >99% purity. Scaling trials demonstrate consistent performance at multi-kilogram scales, highlighting industrial viability.

Direct Bromination in Organic Solvents

Direct bromination using molecular bromine in non-polar solvents provides a straightforward route to this compound, albeit with stricter temperature control requirements.

Solvent and Temperature Optimization

Reactions conducted in toluene or benzene at 75–80°C favor monobromination, while higher temperatures promote di-bromination. For example, heating 2-methylbenzyl phenyl ether with bromine (1.0 equivalent) in toluene for 6 hours yields 85% of the target compound, with 10% dibrominated byproduct.

Purification Challenges

The crude product often requires column chromatography over silica gel (30% chloroform/hexane) to isolate the desired mono-brominated species. This step reduces overall yield to ∼70%, rendering the method less efficient than radical or aqueous-phase approaches.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Radical Bromination 90 95 High regioselectivity; minimal byproducts Requires toxic CCl₄; moderate scalability
Aqueous Bromination 98 (crude) 99 (final) Solvent-free; scalable pH control critical; recrystallization needed
Direct Bromination 85 90 Simple setup; low cost Di-bromination byproducts; low yield

Mechanistic Insights and Side Reactions

Radical Pathway Side Products

Prolonged reaction times in radical bromination lead to di-bromination at the methyl group, forming 1-[dibromo(phenyl)methyl]-2-methylbenzene. This byproduct, detectable via gas chromatography-mass spectrometry (GC-MS), necessitates careful monitoring of reaction progression.

Electrophilic Substitution in Aqueous Media

In aqueous bromination, competing ortho-bromination occurs if pH drops below 6, as protonation of the intermediate enhances ortho-directing effects. Maintaining pH 7–8 with sodium bicarbonate suppresses this pathway, ensuring >95% para selectivity.

Industrial-Scale Considerations

Large-scale production of this compound prioritizes the aqueous-phase method due to its lower solvent consumption and compatibility with continuous flow reactors. Patent data describe a 275 kg batch process achieving 79% yield after esterification and distillation, underscoring its commercial feasibility.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[Bromo(phenyl)methyl]-2-methylbenzene, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, direct bromination of 2-methylbenzylbenzene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂/FeBr₃ could yield the target compound. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., CCl₄ for radical pathways), and stoichiometric ratios of brominating agents significantly affect regioselectivity and yield. Competing side reactions, such as over-bromination or ring substitution, require careful control of Br₂ equivalents and reaction time .

Advanced: How does the steric environment of the brominated benzyl group influence regioselectivity in nucleophilic substitution (SN) reactions?

Answer:
The methyl group at the ortho position creates steric hindrance, directing nucleophilic attack to the less hindered para position of the benzyl bromide moiety. Computational studies (e.g., DFT) can model transition-state geometries to predict regioselectivity. Experimentally, reactions with bulky nucleophiles (e.g., tert-butoxide) may favor elimination (E2) over substitution, whereas smaller nucleophiles (e.g., CN⁻) proceed via SN2 mechanisms. Contrasting data from analogous compounds (e.g., 2-Bromo-2-methylpentane in ) suggest steric effects dominate over electronic factors in such systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Answer:

  • ¹H/¹³C NMR : The methyl group (δ 2.3–2.5 ppm, singlet) and benzylic bromine (deshielded CH₂Br, δ 4.5–5.0 ppm) are diagnostic. Aromatic protons show splitting patterns reflecting substitution (e.g., para vs. ortho coupling) .
  • IR : C-Br stretch (~550–650 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 244/246 (Br isotope pattern) and fragmentation peaks (e.g., loss of Br·, m/z 165).

Advanced: In cross-coupling reactions (e.g., Suzuki-Miyaura), how does the methyl group adjacent to bromine affect catalytic efficiency and product distribution?

Answer:
The ortho-methyl group can hinder oxidative addition of the Pd catalyst to the C-Br bond, reducing reaction rates. However, bulky phosphine ligands (e.g., SPhos) mitigate this by stabilizing the transition state. Competitive β-hydrogen elimination is suppressed due to the aromatic stability of the by-product. Comparative studies with unsubstituted analogs (e.g., bromobenzene) show lower yields (60–75% vs. >90%) for the methylated derivative, highlighting steric challenges .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Answer:

  • Over-bromination : Controlled addition of Br₂ or NBS and low temperatures (0–5°C) minimize polybromination .
  • Elimination : Formation of styrene derivatives occurs under basic conditions. Use of aprotic solvents (e.g., DMF) and avoiding strong bases (e.g., NaOH) reduces this pathway .
  • Ring Substitution : Electrophilic bromination may target the aromatic ring instead of the benzyl position. Directing groups (e.g., electron-donating methyl) or radical bromination strategies improve selectivity .

Advanced: How can computational chemistry predict the compound’s reactivity in diverse reaction environments?

Answer:
Density Functional Theory (DFT) calculations assess transition-state energies for substitution vs. elimination pathways. For example, Fukui indices identify electrophilic/nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric interactions. Molecular dynamics simulations model solvent effects (e.g., polar aprotic vs. nonpolar solvents) on reaction trajectories. Such methods align with experimental observations in , where substituents alter electronic profiles but steric effects dominate .

Advanced: How do electronic and steric effects of substituents on the phenyl ring influence biological activity in derived analogs?

Answer:
Electron-withdrawing groups (e.g., -CF₃, -Br) at the para position enhance electrophilicity, increasing reactivity in Michael additions or enzyme inhibition. Conversely, electron-donating groups (e.g., -OCH₃) reduce binding affinity in medicinal chemistry contexts. Steric bulk from ortho substituents (e.g., -CH₃) disrupts planar conformations critical for π-π stacking in protein interactions. Structure-activity relationship (SAR) studies, as in , guide rational design of bioactive derivatives .

Basic: What safety and handling protocols are essential for this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar), amber glass to prevent light-induced degradation.
  • Handling : Use fume hoods due to volatile brominated by-products (e.g., HBr). PPE (gloves, goggles) is mandatory.
  • Disposal : Neutralize with sodium thiosulfate to reduce Br₂ emissions. Follow EPA guidelines for halogenated waste .

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